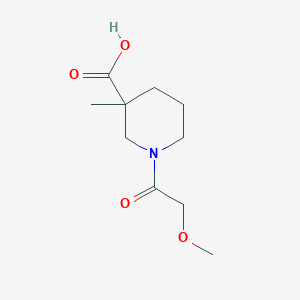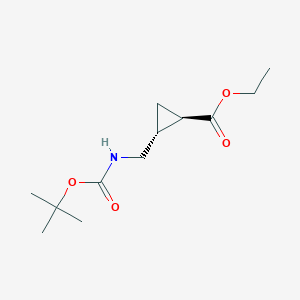
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate
Übersicht
Beschreibung
The compound is a derivative of cyclopropanecarboxylic acid, which is a type of carboxylic acid . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclopropane ring (a three-membered carbon ring), a carboxylate ester group (CO2R), and a Boc-protected amine (Boc-NH2). The exact structure would depend on the positions of these groups on the cyclopropane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, Boc-protected amines are generally stable under a wide range of conditions. They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, Boc-protected amines are generally solids at room temperature, and they are stable under a wide range of conditions .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Drug Development
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is used in the asymmetric synthesis of pharmacologically significant compounds. For example, Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in hepatitis C virus (HCV) NS3/4A protease inhibitors, using Sphingomonas aquatilis as a biocatalyst (Zhu, Shi, Zhang, & Zheng, 2018).
Application in Polymer Chemistry
In the field of polymer chemistry, ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate derivatives have been employed in innovative processes. Pang et al. (2003) demonstrated the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradisch peroxidase as a catalyst in the presence of cyclodextrine (Pang, Ritter, & Tabatabai, 2003).
Biocatalysis and Chiral Synthesis
The compound's role in biocatalysis and chiral synthesis is significant. Hernandez et al. (2016) discussed using the engineered truncated globin of Bacillus subtilis for the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, highlighting the compound's importance in stereoselective biocatalytic synthesis (Hernandez et al., 2016).
Enzyme Catalysis Research
In enzyme catalysis research, the compound has been used to explore new catalytic processes. This includes the study of ethylene biosynthesis in plants, where derivatives of ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate have been investigated for their role in the biological processes, as outlined by Hoffman et al. (1982) (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Crystallography and Molecular Modeling
The crystal structures and molecular modeling of derivatives of this compound have been explored for understanding protein folding and interaction. For instance, Abele et al. (1999) studied β-Oligopeptides consisting of 1-(Aminomethyl)cyclopropanecarboxylic Acid, highlighting the compound's relevance in crystallography and molecular modeling (Abele, Seiler, & Seebach, 1999).
Safety And Hazards
Zukünftige Richtungen
The future directions for research involving this compound would depend on its specific applications. Boc-protected amines are widely used in organic synthesis, so potential areas of research could include the development of new synthetic methods or the synthesis of new biologically active compounds .
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)
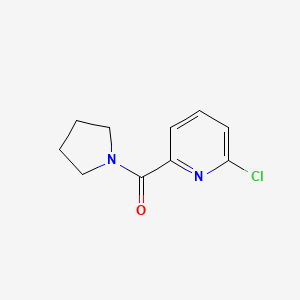
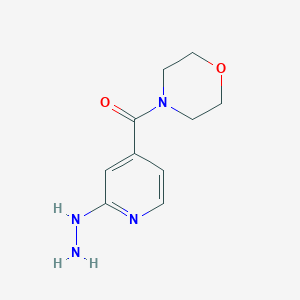
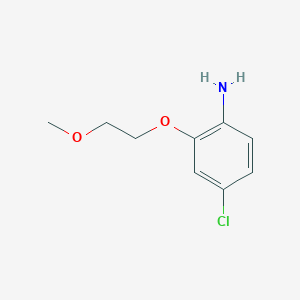

![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)
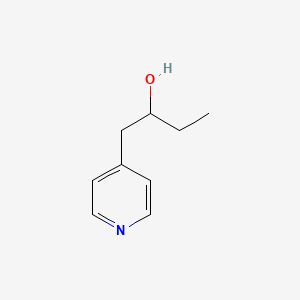
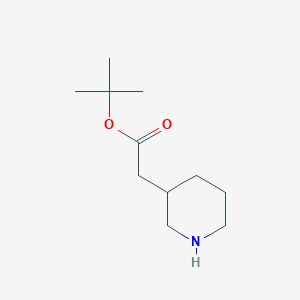
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
